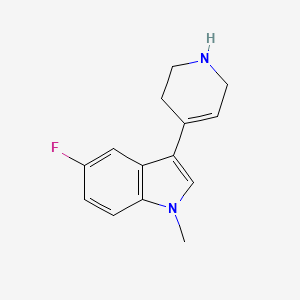![molecular formula C25H23N3O4 B12640336 N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring system substituted with a 3,4,5-trimethoxyphenyl group and a benzamide moiety. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives and benzylamines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide can be compared with other quinoxaline derivatives to highlight its uniqueness:
Similar Compounds: Quinoxaline, 2,3-dimethylquinoxaline, and 2-phenylquinoxaline.
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group and the benzamide moiety imparts unique chemical and biological properties, making it distinct from other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C25H23N3O4 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzamide |
InChI |
InChI=1S/C25H23N3O4/c1-26-25(29)16-10-8-15(9-11-16)18-6-5-7-19-23(18)28-20(14-27-19)17-12-21(30-2)24(32-4)22(13-17)31-3/h5-14H,1-4H3,(H,26,29) |
InChI-Schlüssel |
ICVIBOKITRWNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)


![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)

![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)


![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)

![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
